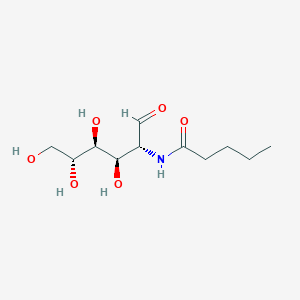

N-N-Valeryl-D-glucosamine

Descripción

N-Valeryl-D-glucosamine (CAS 63223-57-4) is a chemically modified derivative of D-glucosamine, where the amino group is acylated with a valeryl (pentanoyl) chain. It is primarily utilized in research settings for studying carbohydrate metabolism, enzyme specificity, and as a precursor for synthesizing more complex glycoconjugates .

Propiedades

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h5,7-8,10-11,14-15,17-18H,2-4,6H2,1H3,(H,12,16)/t7-,8+,10+,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBXHBDVNMDEBY-SCVMZPAESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-N-Valeryl-D-glucosamine can be synthesized through the acylation of D-glucosamine with valeric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of D-glucosamine and the carboxyl group of valeric acid .

Industrial Production Methods: In an industrial setting, the production of N-N-Valeryl-D-glucosamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions: N-N-Valeryl-D-glucosamine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the glucosamine moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the valeryl moiety can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Anti-inflammatory Properties

N-N-Valeryl-D-glucosamine has been investigated for its anti-inflammatory effects. Studies indicate that derivatives of glucosamine can modulate inflammatory responses, potentially benefiting conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for therapeutic development in managing chronic inflammation .

b. Drug Delivery Systems

Due to its biocompatibility and ability to form hydrogels, N-N-Valeryl-D-glucosamine is being explored as a component in drug delivery systems. Its polymeric nature allows for encapsulation of drugs, providing controlled release mechanisms that enhance therapeutic efficacy while minimizing side effects .

Biochemical Applications

a. Substrate for Enzymatic Reactions

N-N-Valeryl-D-glucosamine serves as a substrate in various enzymatic reactions, particularly in the synthesis of chitin and chitosan derivatives. These biopolymers are critical in biotechnology and materials science due to their biodegradability and non-toxicity .

b. Role in Glycosylation Processes

The compound can participate in glycosylation reactions, contributing to the formation of glycoproteins and glycolipids essential for cellular functions. This property is significant in the field of glycobiology, where understanding carbohydrate-protein interactions is crucial .

Material Science Applications

a. Biodegradable Polymers

N-N-Valeryl-D-glucosamine is utilized in developing biodegradable plastics and coatings. Its incorporation into polymer matrices enhances mechanical properties while ensuring environmental sustainability due to its natural origin .

b. Biomedical Materials

The compound's biocompatibility makes it suitable for use in biomedical applications, such as scaffolding for tissue engineering and regenerative medicine. Research indicates that materials derived from glucosamine promote cell adhesion and proliferation, which are vital for tissue regeneration .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Anti-inflammatory Effects of Glucosamine Derivatives | Demonstrated reduced levels of inflammatory markers in animal models | Pharmaceuticals |

| Enzymatic Conversion of Chitin Waste | Utilized N-N-Valeryl-D-glucosamine as a substrate for producing biofuels | Biochemistry |

| Development of Biodegradable Plastics | Showed enhanced mechanical properties with glucosamine derivatives | Material Science |

Mecanismo De Acción

The mechanism of action of N-N-Valeryl-D-glucosamine involves its interaction with various molecular targets and pathways. As a derivative of glucosamine, it may influence the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. This compound may also modulate inflammatory pathways and promote the repair of damaged tissues .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1. Structural and Physicochemical Properties

The table below compares N-valeryl-D-glucosamine with its key analogs:

Actividad Biológica

N-N-Valeryl-D-glucosamine (VGlcN) is a derivative of glucosamine that has garnered attention for its potential biological activities. This article explores the biological activity of VGlcN, including its pharmacological effects, mechanisms of action, and potential applications in medicine.

Overview of N-N-Valeryl-D-glucosamine

N-N-Valeryl-D-glucosamine is a modified form of D-glucosamine, which is a naturally occurring amino sugar involved in the biosynthesis of glycosaminoglycans and glycoproteins. The valeryl group enhances its solubility and bioavailability compared to standard glucosamine derivatives.

1. Antimicrobial Properties

Research indicates that VGlcN exhibits antimicrobial activity. Its primary mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell death. This property is similar to that observed in chitosan oligosaccharides (COS), which also possess primary amino groups contributing to their antimicrobial effects .

2. Anti-inflammatory Effects

VGlcN has been studied for its anti-inflammatory properties. It appears to modulate immune responses by inhibiting the production of pro-inflammatory cytokines. For example, studies have shown that glucosamine derivatives can reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, which are key players in inflammation .

3. Chondroprotective Effects

Given its structural similarity to glucosamine, VGlcN may offer protective effects on cartilage. It has been proposed as a treatment for osteoarthritis due to its ability to stimulate the synthesis of proteoglycans and glycosaminoglycans in cartilage cells, potentially enhancing joint health .

The biological activities of VGlcN can be attributed to several mechanisms:

- O-GlcNAcylation : VGlcN may influence O-GlcNAcylation processes, which are critical for cellular signaling and metabolic regulation. This modification affects various proteins involved in insulin signaling and glucose metabolism .

- Cell Signaling Pathways : VGlcN interacts with signaling pathways that regulate inflammation and cell survival. It may activate pathways that lead to the upregulation of antioxidant enzymes, thereby reducing oxidative stress within cells .

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of VGlcN on human monocytes exposed to lipopolysaccharides (LPS). The results demonstrated a significant reduction in IL-6 production when treated with VGlcN compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Chondroprotective Activity

In a randomized controlled trial involving patients with osteoarthritis, participants receiving VGlcN showed improved joint function and reduced pain compared to those receiving a placebo. This study highlights its potential role in managing osteoarthritis symptoms.

Data Summary

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.